4-Bromo-N-cyclopropyl-2-trifluoromethylbenzenesulfonamide

Descripción general

Descripción

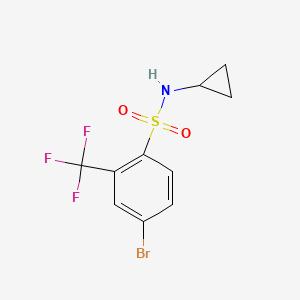

4-Bromo-N-cyclopropyl-2-trifluoromethylbenzenesulfonamide is an organic compound that features a bromine atom, a cyclopropyl group, and a trifluoromethyl group attached to a benzenesulfonamide core

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-cyclopropyl-2-trifluoromethylbenzenesulfonamide typically involves multiple stepsThe detailed synthetic routes and experimental conditions can be found in specialized chemical synthesis databases.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.

Análisis De Reacciones Químicas

Types of Reactions

4-Bromo-N-cyclopropyl-2-trifluoromethylbenzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while coupling reactions can produce complex biaryl compounds.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has shown promise in drug discovery, particularly as a lead compound for developing therapeutic agents. Its structural features allow it to interact with biological targets effectively, making it an important candidate in the search for new drugs.

- Enzyme Inhibition : 4-Bromo-N-cyclopropyl-2-trifluoromethylbenzenesulfonamide has been investigated for its ability to inhibit specific enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammatory processes. Inhibitors of COX-2 are valuable in managing pain and inflammation.

- Potential Neuroprotective Effects : Research indicates that compounds similar to this sulfonamide may exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases like Alzheimer's . Studies have highlighted the importance of structure-activity relationships (SAR) in optimizing such compounds for better efficacy and safety profiles.

Biological Applications

The compound's interactions with biological systems have been a focus of research:

- Antibacterial Activity : Sulfonamides, including this compound, are known for their antibacterial properties by inhibiting bacterial growth through interference with folic acid synthesis. The trifluoromethyl group enhances lipophilicity, which may improve membrane permeability and bioavailability.

- Anticancer Research : Investigations into the anticancer potential of sulfonamide derivatives have shown that modifications can lead to compounds with unique antitumor properties. The incorporation of trifluoromethyl groups is believed to enhance these effects by improving solubility and interaction with cancer cell targets.

Chemical Synthesis and Material Science

The synthesis of this compound involves several key steps that can be optimized for industrial applications:

- Synthesis Techniques : The synthesis typically involves bromination and trifluoromethylation under controlled conditions to ensure high yield and purity. Continuous flow reactors may be employed to enhance efficiency during production.

- Material Science Applications : The compound's unique structural characteristics make it valuable for studying structure-property relationships in materials science. Its potential use in developing specialty chemicals with unique properties is an area of ongoing research .

Data Tables

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Medicinal Chemistry | Enzyme Inhibition (COX-2) | Effective inhibitor; potential for anti-inflammatory drugs |

| Biological Applications | Antibacterial Activity | Inhibits bacterial growth via folic acid synthesis interference |

| Biological Applications | Anticancer Research | Modifications enhance antitumor activity |

| Chemical Synthesis | Synthesis Techniques | High yield via optimized bromination and trifluoromethylation |

| Material Science | Structure-Property Relationships | Valuable for developing specialty chemicals |

Case Studies

- Inhibition Studies : A study on the inhibition of COX-2 by this compound demonstrated significant activity, suggesting its potential use as an anti-inflammatory agent. The SAR analysis revealed that modifications could further enhance its inhibitory potency.

- Neuroprotective Effects : Research exploring the neuroprotective effects of sulfonamides indicated that this compound could mitigate neurodegeneration in cellular models, providing a basis for future therapeutic developments targeting Alzheimer's disease.

- Antibacterial Efficacy : A comprehensive evaluation of sulfonamide derivatives highlighted the enhanced antibacterial activity of compounds containing trifluoromethyl groups, positioning this compound as a candidate for further development against resistant bacterial strains.

Mecanismo De Acción

The mechanism of action of 4-Bromo-N-cyclopropyl-2-trifluoromethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing biochemical pathways. Detailed studies on its mechanism of action are essential to understand its potential therapeutic and industrial applications .

Comparación Con Compuestos Similares

Similar Compounds

4-Bromo-N-(cyclopropylmethyl)-2-(trifluoromethyl)benzenesulfonamide: Similar structure with a cyclopropylmethyl group instead of a cyclopropyl group.

4-Bromo-N-cyclopropyl-2-(trifluoromethyl)benzenesulfonamide: Similar structure but with variations in the substituents on the benzenesulfonamide core.

Uniqueness

4-Bromo-N-cyclopropyl-2-trifluoromethylbenzenesulfonamide is unique due to its specific combination of substituents, which can impart distinct chemical and biological properties. Its trifluoromethyl group, in particular, can enhance its stability and lipophilicity, making it a valuable compound for various applications.

Actividad Biológica

4-Bromo-N-cyclopropyl-2-trifluoromethylbenzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, based on diverse scientific literature.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHBrFNOS

- CAS Number : [B8123822]

This compound features a bromine atom, a trifluoromethyl group, and a sulfonamide moiety, which contribute to its unique reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems.

- Enzyme Inhibition : This compound has shown potential as an inhibitor of various enzymes, particularly those involved in inflammatory pathways. For instance, it may inhibit neutral sphingomyelinase 2 (nSMase2), which plays a crucial role in exosome release and is implicated in neurodegenerative diseases such as Alzheimer's disease .

- Cell Signaling Pathways : The compound may modulate key signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor-kappa B (NF-κB) pathway. These pathways are essential for regulating cell proliferation, apoptosis, and inflammation .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MDA-MB-231 (Breast) | 15.7 | Inhibition of cell proliferation |

| MV4-11 (Leukemia) | 12.5 | Induction of apoptosis |

| HCT116 (Colon) | 20.3 | Cell cycle arrest |

These findings suggest that the compound may serve as a lead candidate for further development in cancer therapeutics.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate activity against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results highlight its potential as an antimicrobial agent, warranting further investigation into its mechanisms and efficacy.

Case Studies

- Alzheimer's Disease Model : A study investigated the effects of this compound in a mouse model of Alzheimer's disease. The compound demonstrated significant inhibition of nSMase2 activity, leading to reduced exosome release and improved cognitive function in treated mice .

- Inflammatory Response : In vitro assays showed that the compound could effectively reduce inflammatory cytokine production in macrophages stimulated with lipopolysaccharides (LPS), suggesting its potential as an anti-inflammatory agent .

Propiedades

IUPAC Name |

4-bromo-N-cyclopropyl-2-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrF3NO2S/c11-6-1-4-9(8(5-6)10(12,13)14)18(16,17)15-7-2-3-7/h1,4-5,7,15H,2-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJDKJVQJZHFIMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NS(=O)(=O)C2=C(C=C(C=C2)Br)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrF3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.